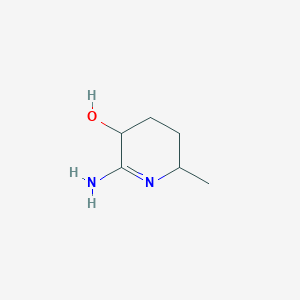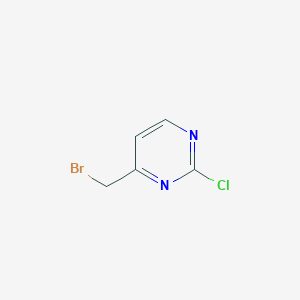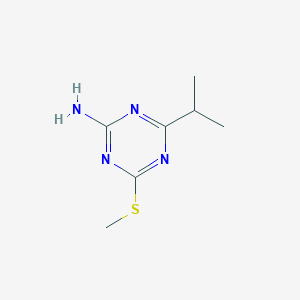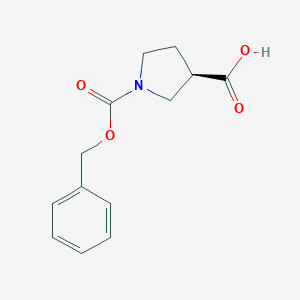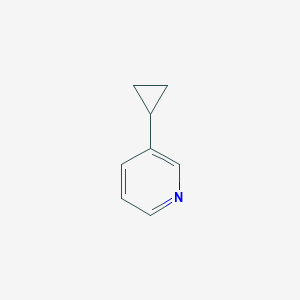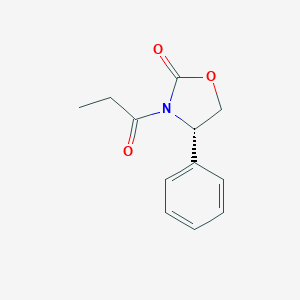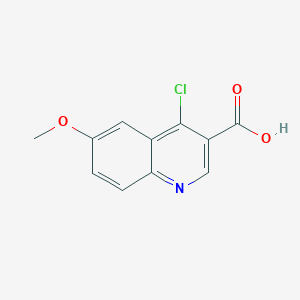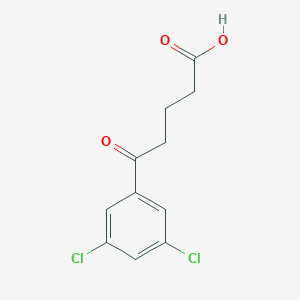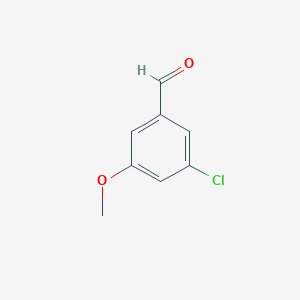![molecular formula C9H10N2OS B070805 2-(2-Aminobenzo[d]thiazol-4-yl)ethanol CAS No. 171874-50-3](/img/structure/B70805.png)
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol is a chemical compound that has gained significant importance in scientific research due to its potential applications in various fields. This compound is also known as ABTE, and it is a heterocyclic organic compound that contains a benzothiazole ring and an amino group. ABTE has been extensively studied for its biological and chemical properties, and it has shown promising results in various research studies.
Mechanism Of Action
The mechanism of action of ABTE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ABTE has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
ABTE has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. ABTE has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, ABTE has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
ABTE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. ABTE is also soluble in water and organic solvents, making it easy to prepare solutions of different concentrations. However, one of the limitations of ABTE is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on ABTE. One potential area of research is the development of ABTE-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of ABTE, which could lead to the development of more potent and selective inhibitors. Additionally, the potential toxicity of ABTE needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(2-Aminobenzo[d]thiazol-4-yl)ethanol is a promising compound that has shown potential applications in various fields. Its synthesis is relatively simple, and it has been extensively studied for its biological and chemical properties. ABTE has been reported to exhibit anticancer, antiviral, and antibacterial activities, as well as neuroprotective and antioxidant properties. Future research on ABTE could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of ABTE involves the reaction of 2-aminobenzo[d]thiazole with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the synthesized ABTE can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
ABTE has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of ABTE is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate. ABTE has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been shown to have neuroprotective and antioxidant properties.
properties
CAS RN |
171874-50-3 |
|---|---|
Product Name |
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol |
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(2-amino-1,3-benzothiazol-4-yl)ethanol |
InChI |
InChI=1S/C9H10N2OS/c10-9-11-8-6(4-5-12)2-1-3-7(8)13-9/h1-3,12H,4-5H2,(H2,10,11) |
InChI Key |
FXJXVIHURMNPDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
synonyms |
4-Benzothiazoleethanol,2-amino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




